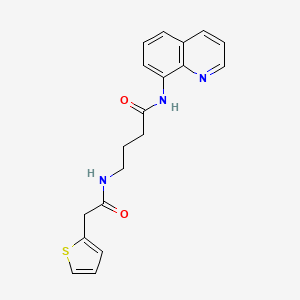
N-(キノリン-8-イル)-4-(2-(チオフェン-2-イル)アセトアミド)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and an acetamido group
科学的研究の応用
N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes acylation to introduce the acetamido group. The thiophene ring is then attached through a coupling reaction, often facilitated by a palladium catalyst under inert conditions. The final step involves the formation of the butanamide linkage through amidation reactions, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted amides or thiophenes.
作用機序
The mechanism of action of N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The quinoline moiety is known to intercalate with DNA, while the thiophene ring can participate in π-π stacking interactions. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
N-(quinolin-8-yl)-4-(2-(furan-2-yl)acetamido)butanamide: Similar structure but with a furan ring instead of thiophene.
N-(quinolin-8-yl)-4-(2-(pyridin-2-yl)acetamido)butanamide: Contains a pyridine ring instead of thiophene.
Uniqueness
N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics or as enzyme inhibitors.
特性
IUPAC Name |
N-quinolin-8-yl-4-[(2-thiophen-2-ylacetyl)amino]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-17(9-3-10-20-18(24)13-15-7-4-12-25-15)22-16-8-1-5-14-6-2-11-21-19(14)16/h1-2,4-8,11-12H,3,9-10,13H2,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSYXKWJSSHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)CC3=CC=CS3)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














